1-Iodo-8H-perfluorooctane
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Description
1-Iodo-8H-perfluorooctane is a useful research compound. Its molecular formula is C8HF16I and its molecular weight is 527.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1-Iodo-8H-perfluorooctane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form strong interactions with hydrophobic regions of proteins and enzymes, potentially altering their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and affect cellular homeostasis . Additionally, it can alter the expression of genes involved in apoptosis, such as p53 and Bcl-2, leading to programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating their activity and influencing gene expression . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, affecting their catalytic activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For example, high doses of this compound have been associated with liver damage, thyroid dysfunction, and reproductive toxicity in animal studies . These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites in cells. For instance, it can influence the metabolism of fatty acids and cholesterol, leading to changes in lipid homeostasis . Additionally, this compound can impact the production of secondary metabolites, such as hormones and signaling molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This distribution pattern can influence its biochemical activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization can affect its role in cellular processes, such as energy production and protein synthesis .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-1-iodooctane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF16I/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSSMEJGAVBONC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF16I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379977 |
Source
|
Record name | 1-Iodo-8H-perfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79162-64-4 |
Source
|
Record name | 1-Iodo-8H-perfluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8H-Perfluorooctyl iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.